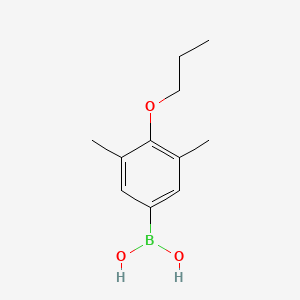
(3,5-Dimethyl-4-propoxyphenyl)boronic acid
Übersicht
Beschreibung
“(3,5-Dimethyl-4-propoxyphenyl)boronic acid” is an organic compound with the empirical formula C11H17BO3 . It is widely used in the biomedical industry and shows great potential in the development of therapeutic drugs for various diseases, including cancer, diabetes, and inflammation .
Molecular Structure Analysis
The molecular weight of “(3,5-Dimethyl-4-propoxyphenyl)boronic acid” is 208.06 g/mol . The InChI string isInChI=1S/C11H17BO3/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h6-7,13-14H,4-5H2,1-3H3 . Chemical Reactions Analysis
Boronic acids play an exquisite role in synthetic chemistry, with boronic acids and their esters of paramount importance to all facets of chemical science . Since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings, the boronic acid moiety has become a very important functional group . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Wissenschaftliche Forschungsanwendungen
Boron-dipyrromethene (BODIPY) Dyes : Boronic acids, including derivatives similar to (3,5-Dimethyl-4-propoxyphenyl)boronic acid, play a crucial role in the stability of BODIPY dyes under acidic conditions. These dyes have significant applications in bioanalytical and bioimaging contexts. A study found that the stability of these dyes varies with different substituents at boron, impacting their practical applications in biological environments (Wang, Vicente, Mason, & Bobadova-Parvanova, 2018).
Tetraarylpentaborates Formation : Research involving arylboronic acids, such as (3,5-Dimethyl-4-propoxyphenyl)boronic acid, demonstrates their role in forming tetraarylpentaborates. These compounds emerge from reactions with aryloxorhodium complexes and have unique structures and chemical properties, which could be explored further for various applications (Nishihara, Nara, & Osakada, 2002).
Carboxylation of Boronic Esters : Arylboronic acids are crucial in the carboxylation process, leading to the production of benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids. This method opens avenues for preparing various functionalized aryl- and alkenyl-carboxylic acids (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Boronic Acid Catalysis : Boronic acids, including those similar to (3,5-Dimethyl-4-propoxyphenyl)boronic acid, are also used in boronic acid catalysis. This catalysis plays a role in reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals, leading to densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Fluorescent Chemosensors : Boronic acids are vital in developing fluorescent chemosensors for detecting carbohydrates and bioactive substances. This application is significant for disease diagnosis and treatment (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Potential Pharmaceutical Agents : Compounds containing boronic acids, like (3,5-Dimethyl-4-propoxyphenyl)boronic acid, are being explored as potential pharmaceutical agents. They are being investigated for their use as enzyme inhibitors, cancer therapy agents, and in the recognition of biologically important saccharides (Yang, Gao, & Wang, 2003).
Biomedical Applications : Boronic acid polymers, derived from boronic acids, are gaining attention in biomedical applications. They have been used in treating various diseases, including HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).
Eigenschaften
IUPAC Name |
(3,5-dimethyl-4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h6-7,13-14H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUPZUFVQLUFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584429 | |
| Record name | (3,5-Dimethyl-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-4-propoxyphenyl)boronic acid | |
CAS RN |
357611-51-9 | |
| Record name | (3,5-Dimethyl-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethyl-4-propoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



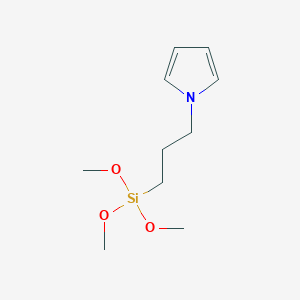
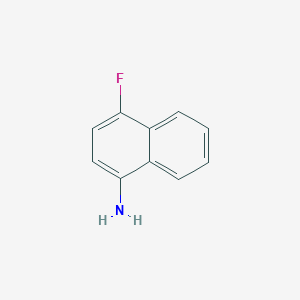
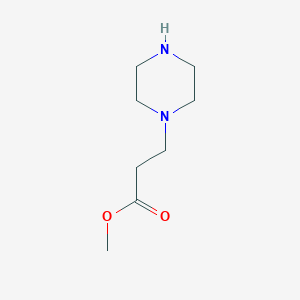
![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde](/img/structure/B1590994.png)
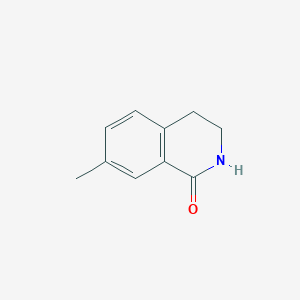
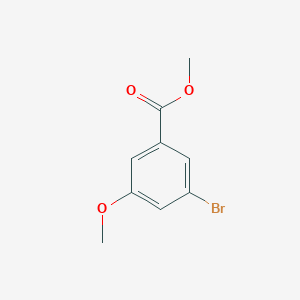
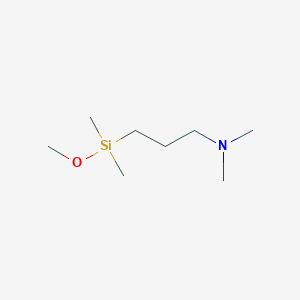
![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)
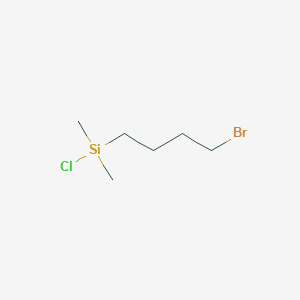
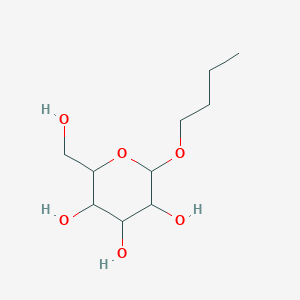
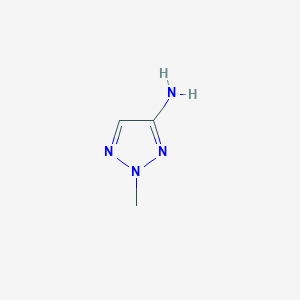
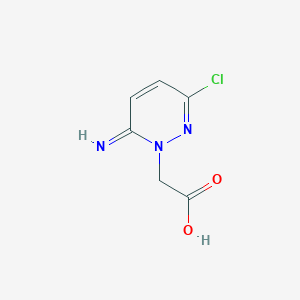
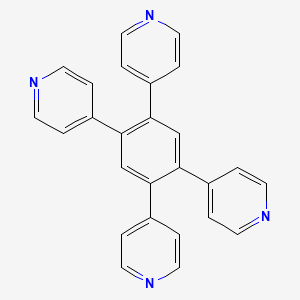
![9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B1591012.png)